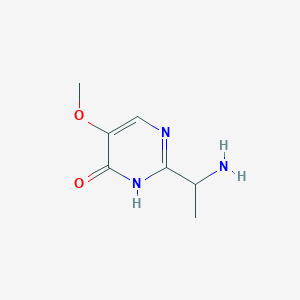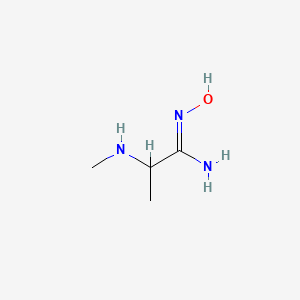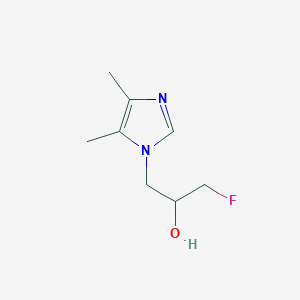
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is an organic compound that features a fluorinated propanol group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 4,5-dimethylimidazole with a fluorinated propanol derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropanone.
Reduction: Formation of 1-(4,5-Dimethyl-1H-imidazolin-1-yl)-3-fluoropropan-2-ol.
Substitution: Formation of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-substituted-propan-2-ol derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The fluorinated propanol group can form hydrogen bonds with biological molecules, while the imidazole ring can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Imidazol-1-yl-phenyl)-ethanone
- 1-(4-Hydroxyphenyl)imidazole
- 1-(1H-Imidazol-2-yl)ethanone
Comparison: 1-(4,5-Dimethyl-1H-imidazol-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both a fluorinated propanol group and a dimethyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the fluorinated group enhances its lipophilicity and metabolic stability, while the dimethyl groups can influence its binding affinity to biological targets.
Properties
Molecular Formula |
C8H13FN2O |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
1-(4,5-dimethylimidazol-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H13FN2O/c1-6-7(2)11(5-10-6)4-8(12)3-9/h5,8,12H,3-4H2,1-2H3 |
InChI Key |
FSSZPBWGZNXRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


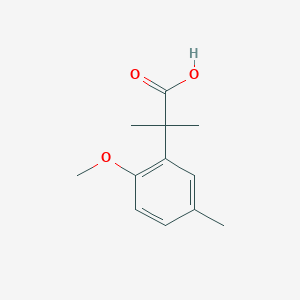
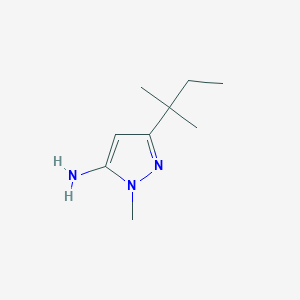

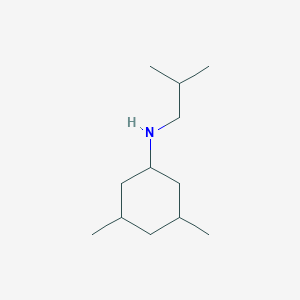
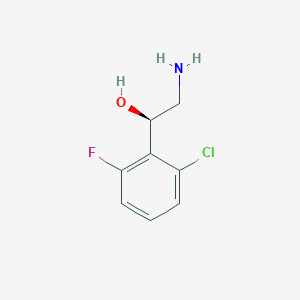



![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)

